Regiochemical Differentiation: 4,6-Dimethylpyrimidin-2-yloxy vs. 2,6-Dimethylpyrimidin-4-yloxy Attachment
The target compound (CAS 2097900-81-5) bears the pyrimidinyl ether at the 2-position of the 4,6-dimethylpyrimidine ring (4,6-dimethylpyrimidin-2-yloxy), whereas its closest catalogued regioisomer (CAS 2034617-16-6) attaches the ether at the 4-position of a 2,6-dimethylpyrimidine (2,6-dimethylpyrimidin-4-yloxy) [1]. This regiochemical difference repositions the two pyrimidine nitrogen atoms relative to the piperidine ring: in the 2-yloxy isomer, N1 is proximal to the ether oxygen and N3 is distal; in the 4-yloxy isomer, both N1 and N3 are distal to the ether linkage. The computed molecular complexity for the target compound is 519 versus 529 for the 4-yloxy regioisomer, reflecting the different connectivity graph [1][2]. In kinase inhibitor design, the 2-aminopyrimidine or 2-oxypyrimidine motif is a privileged hinge-binding scaffold, and the 4,6-dimethyl substitution pattern can influence selectivity across the kinome by modulating steric complementarity with the gatekeeper residue pocket [3].
| Evidence Dimension | Pyrimidine substitution regiochemistry and molecular complexity |
|---|---|
| Target Compound Data | 4,6-dimethylpyrimidin-2-yloxy attachment; Complexity = 519 (PubChem computed); InChIKey = ROLCBVGFBCTNTL-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 2034617-16-6: 2,6-dimethylpyrimidin-4-yloxy attachment; Complexity = 529; InChIKey = CCQZISBBQYYJCU-UHFFFAOYSA-N |
| Quantified Difference | Complexity Δ = 10 units; regiochemical connectivity differs (2-yloxy vs. 4-yloxy); distinct InChIKey |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18); structural comparison at the 2D connectivity level |
Why This Matters
Regioisomeric identity is critical for target-binding geometry; procurement of the incorrect regioisomer (CAS 2034617-16-6) introduces a different hydrogen-bond-acceptor arrangement that may yield divergent kinase selectivity profiles and confound SAR interpretation.
- [1] PubChem Compound Summary CID 122257859. Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/122257859 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary CID 122161116. Methyl 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/122161116 (accessed 2026-04-30). View Source
- [3] Zhang, J.; Yang, P. L.; Gray, N. S. Targeting cancer with small molecule kinase inhibitors. Nat. Rev. Cancer 2009, 9, 28–39. (Review establishing the privileged nature of 2-substituted pyrimidines as kinase hinge-binding scaffolds.) View Source
